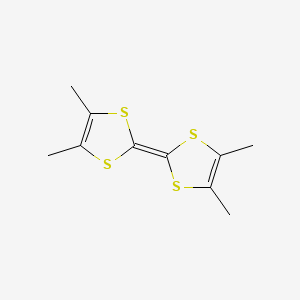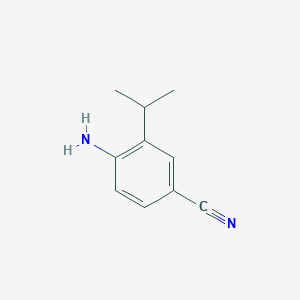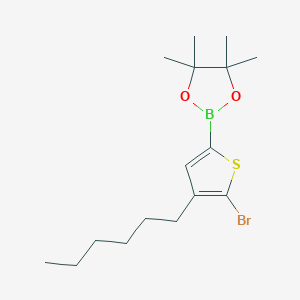
14Deoxy-11-oxoandrographolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Deoxy-11-oxoandrographolide can be synthesized from andrographolide through a series of chemical reactions. The process involves the selective oxidation of andrographolide to form 14-deoxy-11-oxoandrographolide. Common reagents used in this synthesis include oxidizing agents such as pyridinium chlorochromate (PCC) and solvents like dichloromethane .
Industrial Production Methods: Industrial production of 14-deoxy-11-oxoandrographolide typically involves extraction from the leaves of Andrographis paniculata. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 14-Deoxy-11-oxoandrographolide undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products:
- Oxidized derivatives with enhanced biological activity.
- Reduced analogs with modified pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes, cancer, and infectious diseases.
Industry: Utilized in the development of herbal formulations and dietary supplements .
Mechanism of Action
The mechanism of action of 14-deoxy-11-oxoandrographolide involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the nuclear translocation of NF-κB and reduces the expression of pro-inflammatory cytokines.
Antileishmanial: Disrupts the cellular membrane of Leishmania parasites, leading to cell death.
Antihyperglycemic: Modulates insulin signaling pathways, enhancing glucose uptake and reducing blood glucose levels .
Comparison with Similar Compounds
14-Deoxy-11-oxoandrographolide is compared with other diterpenoid lactones derived from Andrographis paniculata:
14-Deoxy-11,12-didehydroandrographolide: Exhibits similar anti-inflammatory and antileishmanial activities but with different potency.
Neoandrographolide: Known for its anti-inflammatory and hepatoprotective effects.
14-Deoxyandrographolide: Demonstrates immunomodulatory and anti-atherosclerotic properties .
Properties
Molecular Formula |
C20H28O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-oxoethyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H28O5/c1-12-4-5-15-19(2,7-6-16(23)20(15,3)11-21)18(12)14(22)8-13-9-17(24)25-10-13/h9,15-16,18,21,23H,1,4-8,10-11H2,2-3H3 |
InChI Key |
XBINLYXLOLWNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C(=O)CC3=CC(=O)OC3)(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Bromo-5-fluorophenyl)methyl]azetidine](/img/structure/B12092063.png)

![1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12092077.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)



![1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride](/img/structure/B12092109.png)



![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)
![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)
